Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate
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Overview
Description
“Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate” is a chemical compound1. However, the detailed description of this specific compound is not readily available in the sources I found.
Synthesis Analysis
The synthesis of similar compounds often involves the use of diamines and Boc2O in chloroform, followed by an aqueous work up to remove unreacted diamine2. However, the exact synthesis process for this specific compound is not provided in the sources I found.
Molecular Structure Analysis
The molecular structure of similar compounds can be found in various databases34. However, the exact molecular structure of “Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate” is not provided in the sources I found.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines5. However, the specific chemical reactions involving “Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate” are not provided in the sources I found.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be found in various databases43. However, the exact physical and chemical properties of “Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate” are not provided in the sources I found.Scientific Research Applications
Synthesis and Characterization
Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate is a versatile compound with various applications in scientific research. The compound has been synthesized through various synthetic routes, highlighting its importance as an intermediate in producing biologically active compounds. For instance, Zhao et al. (2017) developed a rapid synthetic method for this compound, starting from commercially available precursors, optimizing the synthesis process to achieve a total yield of 81% (Zhao et al., 2017). Similarly, its significance as an intermediate is underscored by its use in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, where its crystal structure was studied to confirm the relative substitution of the cyclopentane ring (Ober et al., 2004).
Chemical Transformations and Reactions
The compound plays a pivotal role in various chemical transformations. It serves as a precursor in the preparation of spirocyclopropanated analogues of insecticides, where it undergoes conversion through key steps involving cocyclization with specific reagents (Brackmann et al., 2005). Additionally, its stereochemistry has been manipulated in the stereoselective synthesis of various stereoisomers, underscoring its utility in preparing compounds with specific stereochemical configurations (Wang et al., 2017).
Structural Analysis and Molecular Interactions
Structural analysis and understanding molecular interactions of tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate derivatives have been a focus of research. Studies have characterized carbamate derivatives using single-crystal X-ray diffraction, highlighting how molecular environments and interactions in the crystal packing contribute to the three-dimensional architecture of these compounds (Das et al., 2016).
Safety And Hazards
The safety and hazards associated with similar compounds are often provided in their respective MSDS1. However, the specific safety and hazards information for “Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate” is not provided in the sources I found.
Future Directions
The future directions for this specific compound are not readily available in the sources I found.
properties
IUPAC Name |
tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEJXQXLKFWTPQ-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCC[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[[(1S,2S)-2-aminocyclohexyl]methyl]carbamate | |
CAS RN |
1903425-56-8 |
Source
|
Record name | rac-tert-butyl N-{[(1R,2R)-2-aminocyclohexyl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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